N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine
CAS No.:
Cat. No.: VC19762506
Molecular Formula: C33H35N3O7
Molecular Weight: 585.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H35N3O7 |
|---|---|
| Molecular Weight | 585.6 g/mol |
| IUPAC Name | N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C33H35N3O7/c1-21-19-36(32(39)35-31(21)34-22(2)37)30-18-28(38)29(43-30)20-42-33(23-8-6-5-7-9-23,24-10-14-26(40-3)15-11-24)25-12-16-27(41-4)17-13-25/h5-17,19,28-30,38H,18,20H2,1-4H3,(H,34,35,37,39)/t28-,29+,30+/m0/s1 |
| Standard InChI Key | NBCAOPOVLYCMEG-FRXPANAUSA-N |
| Isomeric SMILES | CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
| Canonical SMILES | CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine belongs to the class of modified nucleosides engineered for oligonucleotide therapeutics. Its structure integrates three key modifications: (1) an N4-acetyl group shielding the cytidine’s exocyclic amine, (2) a 2'-deoxyribose sugar enabling DNA incorporation, and (3) a 5'-O-DMT group protecting the hydroxyl during solid-phase synthesis . The 5-methyl substitution on cytidine further enhances base-pairing stability and resistance to enzymatic degradation .
The compound’s molecular weight (785.865 g/mol) and phosphoramidite form make it ideal for automated synthesis. The DMT group, with a strong UV absorbance at 498 nm, facilitates real-time monitoring of coupling efficiency. A comparative analysis of its structural features against unmodified nucleosides reveals enhanced nuclease resistance and duplex stability, critical for in vivo applications .
Synthesis and Scalable Manufacturing
The synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine draws from methodologies developed for analogous nucleosides, such as 2'-O-AECM-modified 5-methyluridine (AECM-MeU) and 5-methylcytidine (AECM-MeC) . Key steps include:
Protection and Functionalization
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Silyl Protection: Initial protection of 3'- and 5'-hydroxyls using a tetraisopropyldisiloxane (TIPS) group enhances regioselectivity during subsequent alkylation .
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N4-Acetylation: The exocyclic amine of 5-methylcytidine is acetylated to prevent side reactions and improve solubility in organic solvents. This step parallels the N3-pivaloyloxymethyl (Pom) protection used in AECM-MeU synthesis .
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2'-O-Alkylation: Phase transfer catalysis (PTC) in a heptane/DCM mixture enables efficient 2'-O-alkylation while minimizing byproducts. For example, KPO and tetrabutylammonium bromide (TBABr) catalyze the reaction at 50°C, achieving >90% conversion .
Deprotection and Phosphoramidite Formation
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DMT Introduction: The 5'-hydroxyl is protected with a dimethoxytrityl group under mild acidic conditions, yielding a UV-detectable intermediate .
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Silyl Removal: Treatment with tetrabutylammonium fluoride (TBAF) cleaves the TIPS group, exposing the 3'-hydroxyl for phosphoramidite activation .
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Phosphitylation: Reaction with 2-cyanoethyl-N,N-diisopropylphosphoramidochloridite in tetrahydrofuran (THF) produces the final phosphoramidite, purified via chromatography to >95% purity .
Table 2: Optimization of 2'-O-Alkylation via Phase Transfer Catalysis
| Condition | Solvent System | Base | Catalyst | Conversion (%) |
|---|---|---|---|---|
| 1.5 equiv. Pom-Cl | Heptane/DCM (4:1) | KPO | TBABr | 93 |
| 2.0 equiv. Pom-Cl | DMF | KCO | OctNBr | 32 |
| 1.5 equiv. Pom-Cl | MeCN | KPO | TBABr | 50 |
Applications in Oligonucleotide Therapeutics
Solid-Phase Oligonucleotide Synthesis
As a phosphoramidite, N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine is integral to automated DNA/RNA synthesizers. Its DMT group enables stepwise elongation, while the acetyl protection prevents side reactions during coupling . Post-synthesis, the acetyl group is removed via ammonolysis, restoring the native cytidine structure.
Comparative Analysis with Related Nucleosides
While N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine lacks direct analogs in published literature, its design principles align with trends in oligonucleotide medicinal chemistry:
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Versus 2'-O-Methoxyethyl (MOE) Modifications: The acetyl group offers comparable nuclease resistance but without the steric bulk that can impede target binding .
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Versus 5-Methyl-2'-Deoxycytidine: The DMT and acetyl protections enable seamless integration into automated synthesis, unlike unprotected variants requiring post-synthetic modifications .
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